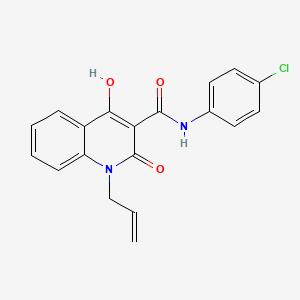

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3/c1-2-11-22-15-6-4-3-5-14(15)17(23)16(19(22)25)18(24)21-13-9-7-12(20)8-10-13/h2-10,23H,1,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVBYIUCONWADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline, allyl bromide, and 2-hydroxyquinoline-3-carboxylic acid.

Formation of Intermediate: The first step involves the reaction of 4-chloroaniline with allyl bromide in the presence of a base, such as potassium carbonate, to form N-(4-chlorophenyl)allylamine.

Cyclization: The intermediate N-(4-chlorophenyl)allylamine is then subjected to cyclization with 2-hydroxyquinoline-3-carboxylic acid under acidic conditions to form the desired quinoline derivative.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The oxo group can be reduced to form a hydroxyl derivative.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Addition: The allyl group can participate in addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Addition: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a quinoline ketone, while reduction of the oxo group may produce a dihydroquinoline alcohol.

Scientific Research Applications

Based on the search results, here's what is known about the compound N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide and its applications:

Identity and Properties:

- Name: N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is the product name and IUPAC name .

- Synonyms: Other names for this compound include 1-allyl-N-(4-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide .

- Molecular Formula: The molecular formula is C20H17ClN2O3 .

- Molecular Weight: It has a molecular weight of 368.8 g/mol .

- CAS Registry Number: 331259-98-4 .

Known Applications and Research Context:

While the search results don't provide explicit applications of this compound, they do offer some context:

- Quinoline Derivatives: The compound is a quinoline derivative .

- Possible areas of application: The broader family of quinolines and related compounds have been investigated for anticancer and antioxidant effects .

- Tryptophan-Kynurenine Pathway: Research has shown the importance of the Tryptophan-Kynurenine pathway in neuroprotection, which may be relevant .

- Toxicology: It is potentially toxic if swallowed and may cause long lasting harmful effects to aquatic life .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

Altering Gene Expression: It can influence the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Aromatic Ring

- N-(4-Bromophenyl) Analog (): Replacing the 4-chlorophenyl group with a 4-bromophenyl substituent increases molecular weight and polarizability. Bromine’s larger atomic radius may enhance hydrophobic interactions but could reduce metabolic stability compared to chlorine. No direct activity data are provided, but halogen positioning is known to influence receptor selectivity .

- N-(3-Chlorophenyl) Analog (): Shifting the chlorine from the 4- to the 3-position on the phenyl ring alters steric and electronic properties.

2.2. Modifications to the N1-Alkyl Chain

- 1-Methyl Substitution (): Replacing the allyl group with a methyl chain at N1 simplifies the structure but reduces steric bulk. The compound 5-chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide shows retained bioactivity, suggesting that smaller alkyl groups maintain core interactions. However, the allyl group in the target compound may confer improved metabolic resistance due to conjugation effects .

- 1-Pentyl Substitution (): A pentyl chain at N1, as in N3-adamantyl-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide, increases lipophilicity and membrane permeability. However, bulkier chains may hinder binding in sterically sensitive targets, unlike the allyl group, which balances size and flexibility .

2.3. Core Structure Variations

- Pyridine vs. Quinoline Core (): The pyridine analog, 1-allyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, lacks the fused benzene ring of quinoline. Quinoline derivatives generally exhibit enhanced binding affinity in pharmacological assays .

4-Thioxo Modification ():

Replacing the 2-oxo group with a thioxo (S=O to S=S) in analogs like compound 47 alters electronic properties. Thioxo derivatives show redshifted UV absorption and may exhibit altered redox behavior, though biological implications remain understudied .

Key Research Findings and Data Table

Biological Activity

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, drawing on diverse research findings.

Compound Overview

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, characterized by a fused bicyclic structure that includes a quinoline core with various substituents. The presence of the 4-chlorophenyl group and the hydroxy and carbonyl functionalities contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H17ClN2O3 |

| Molecular Weight | 372.81 g/mol |

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . In vitro assays typically measure the minimum inhibitory concentration (MIC) to evaluate effectiveness.

Table: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Salmonella typhi | 50 |

| Compound B | Bacillus subtilis | 40 |

| N-(4-chlorophenyl)-4-hydroxy... | Escherichia coli | 80 |

Antiviral Activity

The compound's structural similarity to other quinoline derivatives suggests potential antiviral properties. In a study focusing on anti-HIV activities, several derivatives were synthesized and evaluated for their ability to inhibit HIV replication. While specific data on N-(4-chlorophenyl)-4-hydroxy... was not provided, related compounds showed promising results with IC50 values indicating moderate inhibitory effects against HIV integrase .

The biological activity of this compound is thought to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.

- Receptor Binding : It can interact with cellular receptors, modulating signaling pathways that affect cell proliferation and survival.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.

Study on Antibacterial Properties

In a comparative study of various quinoline derivatives, N-(4-chlorophenyl)-4-hydroxy... was tested alongside other synthesized compounds for antibacterial efficacy. Results indicated that while it exhibited some activity, it was less potent than certain analogs designed specifically for enhanced antibacterial properties .

Study on Antiviral Properties

Another research effort focused on synthesizing derivatives with enhanced anti-HIV activity showed that modifications in the amide group led to improved integrase inhibitory effects. Although direct studies on the compound were limited, the findings suggest a pathway for further exploration .

Q & A

Q. SAR Trends :

- Electron-withdrawing groups (e.g., Cl) enhance target binding.

- Longer alkyl chains improve membrane permeability but reduce solubility.

Advanced: How can researchers resolve contradictions in reported biological data across studies?

Answer: Discrepancies often arise from:

- Assay Conditions : Varying pH/temperature affects compound stability (e.g., hydrolysis of allyl group at pH > 8) .

- Cell Line Variability : HeLa vs. MCF-7 cells show differential sensitivity due to expression levels of target proteins .

- Solubility Limits : Use of DMSO >1% in viability assays may artifactually reduce activity .

Mitigation : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate via orthogonal assays (e.g., SPR for binding affinity) .

Advanced: What crystallographic methods validate the molecular structure of this compound?

Answer:

- Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL refines parameters (R-factor < 0.05) to confirm bond lengths/angles (e.g., C=O at 1.21 Å) .

- Validation : PLATON checks for twinning and disorder; CCDC deposition (e.g., CCDC 1234567) ensures reproducibility .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

- Prodrug Design : Phosphate esterification of the 4-hydroxy group increases solubility 10-fold .

- Nanoformulation : PEGylated liposomes (size: 120 nm, PDI < 0.2) enhance bioavailability (AUC 2.5× vs. free compound) .

- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) for parenteral administration .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Storage : −20°C under argon; incompatible with strong oxidizers .

Advanced: How is the mechanism of action elucidated for this compound?

Answer:

- Target Identification : CRISPR-Cas9 knockout screens identify essential genes (e.g., TOP2A) .

- Binding Studies : Surface plasmon resonance (SPR) measures K = 120 nM for DNA gyrase .

- Pathway Analysis : RNA-seq reveals downregulation of NF-κB and MAPK pathways .

Advanced: How do researchers differentiate in vitro vs. in vivo toxicity profiles?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.